(S)-4-Amino-3-phenylbutanoic acid
Description
(S)-4-Amino-3-phenylbutanoic acid is a chiral compound that is of interest due to its potential applications in pharmaceuticals and as a building block in organic synthesis. The compound's structure includes an amino group and a phenyl group, making it a functionalized amino acid that can participate in a variety of chemical reactions and form part of complex molecules.
Synthesis Analysis
The synthesis of related compounds such as (S)-3-aminobutanoic acid has been reported to involve an enantioselective chemoenzymatic process. This process includes an aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation steps, leading to high enantiomeric excess and avoiding the need for column chromatography . Similarly, asymmetric synthesis methods have been developed for (S)- and (R)-3-amino-4,4,4-trifluorobutanoic acid, demonstrating practicality for large-scale synthesis . These methods could potentially be adapted for the synthesis of (S)-4-Amino-3-phenylbutanoic acid.
Molecular Structure Analysis
The molecular structure of (S)-4-Amino-3-phenylbutanoic acid has been studied using experimental and theoretical approaches. Quantum chemical computations and molecular docking have been employed to analyze the molecular structure and vibrational spectra of the compound. Theoretical UV-visible range and HOMO-LUMO energy gap calculations provide insights into the electronic properties of the molecule .
Chemical Reactions Analysis
The chemical reactivity of beta-amino acids, which are structurally similar to (S)-4-Amino-3-phenylbutanoic acid, has been explored through the synthesis of compounds containing an aziridine heterocycle . Additionally, the synthesis of (2SR, 3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, a peptide bond isostere, has been achieved through hydroxylation reactions . These studies suggest that (S)-4-Amino-3-phenylbutanoic acid could also undergo various chemical transformations, making it a versatile intermediate in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-4-Amino-3-phenylbutanoic acid can be inferred from related compounds. For instance, the crystal structure of a derivative of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid has been determined by X-ray crystallography, providing information on stereochemistry . The non-linear optical properties of 4-amino-3-phenylbutanoic acid have been computed, indicating potential applications in materials science . The environmental impact of the synthesis process for related compounds has also been assessed, highlighting the importance of green chemistry principles in the development of synthetic routes .
properties
IUPAC Name |
(3S)-4-amino-3-phenylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFOCGYVTAOKAJ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350669 | |
Record name | (S)-4-AMINO-3-PHENYLBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Amino-3-phenylbutanoic acid | |
CAS RN |
62596-63-8 | |
Record name | 4-Amino-3-phenylbutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-4-AMINO-3-PHENYLBUTANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-AMINO-3-PHENYLBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89O32FJ0DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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